4-Chloro-3-methyl-2-(trifluoromethyl)quinoline
Overview
Description
4-Chloro-3-methyl-2-(trifluoromethyl)quinoline is a quinoline derivative characterized by the presence of chloro, methyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-methyl-2-(trifluoromethyl)quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of substituted anilines with appropriate reagents under controlled conditions. For instance, the reaction of 2-trifluoromethylaniline with methyl acetates in the presence of a base can yield the desired quinoline derivative .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant conditions, can be employed to facilitate large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-methyl-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and dihydroquinoline derivatives .
Scientific Research Applications
4-Chloro-3-methyl-2-(trifluoromethyl)quinoline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Industry: The compound is utilized in the production of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4-Chloro-3-methyl-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways . The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its biological activity .
Comparison with Similar Compounds
- 4-Chloro-2-(trifluoromethyl)aniline
- 4-Chloro-2,8-bis(trifluoromethyl)quinoline
- Fluoroquinolones
Comparison: Compared to similar compounds, 4-Chloro-3-methyl-2-(trifluoromethyl)quinoline is unique due to the presence of both chloro and trifluoromethyl groups, which confer distinct electronic and steric properties. These features enhance its reactivity and potential for diverse applications .
Properties
IUPAC Name |
4-chloro-3-methyl-2-(trifluoromethyl)quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N/c1-6-9(12)7-4-2-3-5-8(7)16-10(6)11(13,14)15/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHAVEWYIIPDQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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